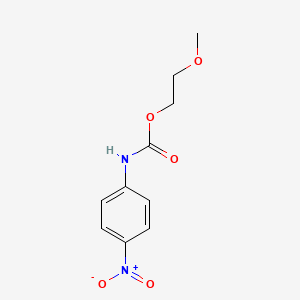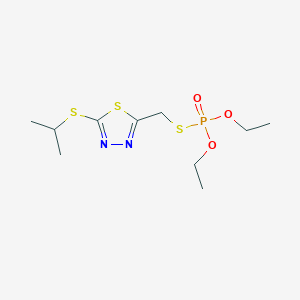
N-Decylaziridine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Decylaziridine-1-carboxamide is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis. This compound, in particular, features a decyl chain attached to the nitrogen atom, which can influence its physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Decylaziridine-1-carboxamide typically involves the reaction of aziridine with a decylamine derivative. One common method is the amidation of aziridine with decylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: N-Decylaziridine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-decylaziridine-1-carboxylic acid using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can yield N-decylaziridine-1-methanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: N-decylaziridine-1-carboxylic acid.
Reduction: N-decylaziridine-1-methanol.
Substitution: Various substituted aziridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-Decylaziridine-1-carboxamide involves its interaction with biological molecules through its reactive aziridine ring. The ring strain and electrophilicity of the aziridine moiety allow it to form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cytotoxic effects. The decyl chain may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparación Con Compuestos Similares
N-Decylaziridine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
N-Decylaziridine-1-methanol: Similar structure but with a hydroxyl group instead of a carboxamide.
N-Decylaziridine-1-thiol: Similar structure but with a thiol group instead of a carboxamide
Uniqueness: N-Decylaziridine-1-carboxamide is unique due to its specific combination of the aziridine ring and the decyl chain, which imparts distinct physical and chemical properties. Its reactivity and potential biological activity make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
41452-37-3 |
|---|---|
Fórmula molecular |
C13H26N2O |
Peso molecular |
226.36 g/mol |
Nombre IUPAC |
N-decylaziridine-1-carboxamide |
InChI |
InChI=1S/C13H26N2O/c1-2-3-4-5-6-7-8-9-10-14-13(16)15-11-12-15/h2-12H2,1H3,(H,14,16) |
Clave InChI |
MOUGVUSJDJLPIP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCNC(=O)N1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


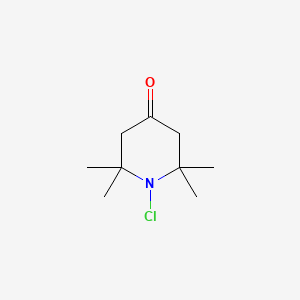

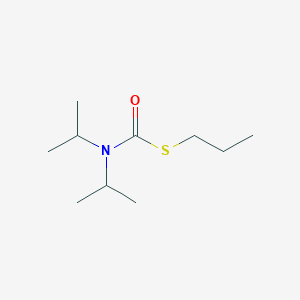

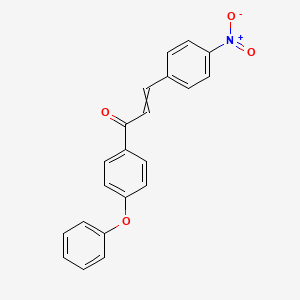


![1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14658402.png)

